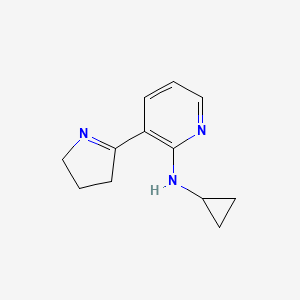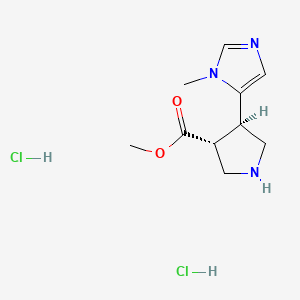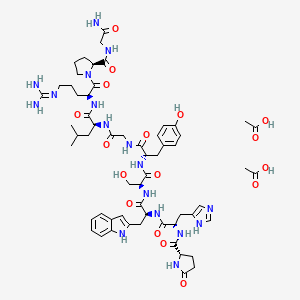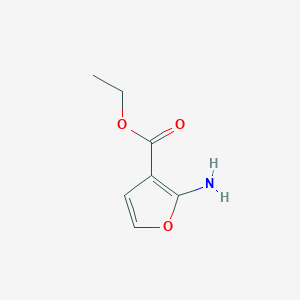![molecular formula C18H6O6 B11815102 7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone CAS No. 4430-56-2](/img/structure/B11815102.png)
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and oxygen atoms, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone typically involves the dimerization of specific precursor molecules under controlled conditions. One reported method involves the reaction of a chloromethyl derivative with potassium phthalimide in dimethylformamide (DMF) at 110°C for 5 hours . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: Its properties may be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 8,18-dithia-1,4,11,14-tetraazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),6,13,15(19),16-hexaene-10,20-dione
- 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Uniqueness
7,17-dioxapentacyclo[117003,1105,9015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone is unique due to its specific pentacyclic structure and the presence of multiple oxygen atoms
Propiedades
Número CAS |
4430-56-2 |
|---|---|
Fórmula molecular |
C18H6O6 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C18H6O6/c19-15-11-3-7-1-8-4-12-14(18(22)24-16(12)20)6-10(8)2-9(7)5-13(11)17(21)23-15/h1-6H |
Clave InChI |
ZTNPXHCEYFUXNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C3C(=CC2=CC4=CC5=C(C=C41)C(=O)OC5=O)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)









![14-chloro-11-oxa-13,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B11815082.png)
![(7,7-Difluoro-2-azaspiro[3.5]nonan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11815092.png)


